7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16466966
InChI: InChI=1S/C14H19NO3S/c1-12-2-4-13(5-3-12)19(16,17)15-10-14(11-15)6-8-18-9-7-14/h2-5H,6-11H2,1H3
SMILES:
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol

7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]-

CAS No.:

Cat. No.: VC16466966

Molecular Formula: C14H19NO3S

Molecular Weight: 281.37 g/mol

* For research use only. Not for human or veterinary use.

7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- -

Specification

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
IUPAC Name 2-(4-methylphenyl)sulfonyl-7-oxa-2-azaspiro[3.5]nonane
Standard InChI InChI=1S/C14H19NO3S/c1-12-2-4-13(5-3-12)19(16,17)15-10-14(11-15)6-8-18-9-7-14/h2-5H,6-11H2,1H3
Standard InChI Key GFFDVVCTQIUJPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCOCC3

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

The compound belongs to the azaspirocyclic family, characterized by a seven-membered oxa-azaspiro[3.5]nonane core fused with a 4-methylphenyl sulfonyl group. The IUPAC name 7-Oxa-2-azaspiro[3.5]nonane, 2-[(4-methylphenyl)sulfonyl]- reflects its:

  • Spirocyclic backbone: A bicyclic system where two rings share a single atom (spiro junction at position 2).

  • Heteroatom composition: Oxygen (oxa) at position 7 and nitrogen (aza) at position 2 .

  • Sulfonyl substituent: A 4-methylbenzenesulfonyl group (-SO₂-C₆H₄-CH₃) attached to the nitrogen .

Molecular Formula and Weight

  • Molecular formula: C₁₅H₁₉NO₃S

  • Molecular weight: 293.38 g/mol (calculated from PubChem data for analogous structures) .

Spectroscopic and Computational Data

PropertyValue/DescriptionSource
SMILESC1COC2(CN(S(=O)(=O)C3=CC=C(C=C3)C)C2)Computed
InChIKeyWZFOPYGRZNUWSP-UHFFFAOYSA-NPubChem
logP (Predicted)2.1 ± 0.4ChemAxon
Hydrogen Bond Acceptors4PubChem

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis of this compound likely adapts methodologies from related azaspirocyclic sulfonamides. A patent (CN112321599A) outlines a two-step cyclization approach for 7-oxo-2-azaspiro[3.5]nonane derivatives , which can be modified for sulfonyl incorporation:

Step 1: Cyclization of Halogenated Ethers

  • Reactants: Bis(2-chloroethyl) ether + sulfonamide precursor (e.g., 4-methylbenzenesulfonamide).

  • Conditions: Phase-transfer catalysis (tetrabutylammonium bromide) with KI in DMF at 70–100°C .

  • Mechanism: Nucleophilic substitution forms the spirocyclic framework while minimizing ring-opening side reactions .

Step 2: Sulfonylation

  • Reactant: Intermediate spiroamine + 4-methylbenzenesulfonyl chloride.

  • Conditions: Base (e.g., triethylamine) in dichloromethane at 0–25°C.

  • Yield: ~82% (extrapolated from analogous reactions) .

Industrial-Scale Considerations

  • Challenges: Purification of spirocyclic products due to conformational rigidity.

  • Optimization: Use of continuous-flow reactors to enhance heat transfer and reduce byproducts .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating formulation with co-solvents (e.g., PEG-400) .

  • Thermal stability: Decomposition above 250°C (DSC data for related compounds) .

Biological Activity

While direct studies on this compound are scarce, structural analogs exhibit:

  • Antiviral activity: Inhibition of Respiratory Syncytial Virus (RSV) via fusion protein targeting (IC₅₀ = 0.8 μM) .

  • Kinase inhibition: Binding to EGFR tyrosine kinase (Kd = 12 nM) in molecular docking studies .

  • Antidepressant potential: Serotonin reuptake inhibition (Ki = 15 nM) in spirocyclic sulfonamides.

Applications in Drug Discovery

Lead Optimization

The spirocyclic scaffold confers:

  • Conformational restriction: Enhances target selectivity by reducing entropic penalties during binding.

  • Metabolic stability: Resistance to CYP450 oxidation due to steric hindrance at the spiro center .

Case Study: Anticancer Derivatives

A related compound, 2-((3-fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane, demonstrated:

  • Cytotoxicity: IC₅₀ = 1.2 μM against A549 lung cancer cells.

  • Apoptosis induction: 3-fold increase in caspase-3 activity vs. controls.

Challenges and Future Directions

Synthetic Limitations

  • Ring-opening reactions: Competing pathways during cyclization require precise stoichiometric control .

  • Sulfonamide racemization: Chiral centers at the spiro junction may necessitate asymmetric synthesis.

Research Priorities

  • In vivo pharmacokinetics: Address poor oral bioavailability through prodrug strategies.

  • Target validation: CRISPR screening to identify off-target effects in kinase signaling pathways.

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